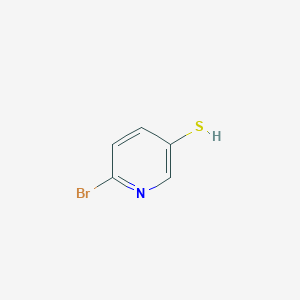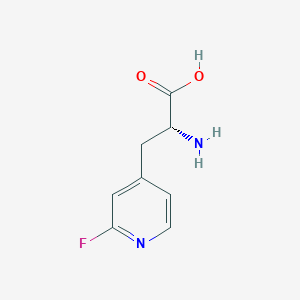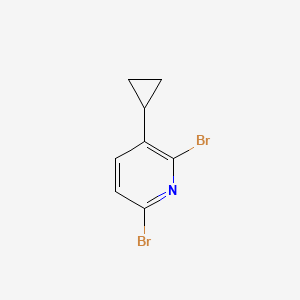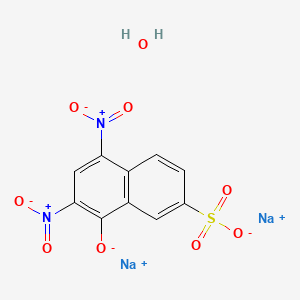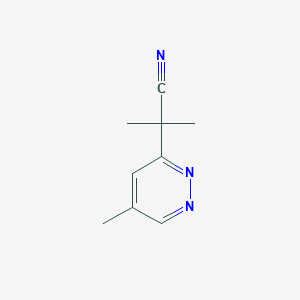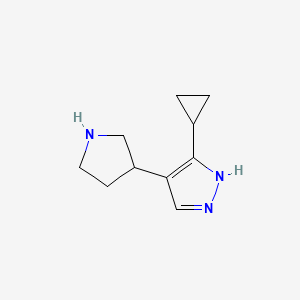![molecular formula C51H30O9 B12958134 5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid is a complex organic compound characterized by multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid typically involves multiple steps, including:
Formation of Ethynyl Intermediates: The initial step involves the synthesis of ethynyl intermediates through Sonogashira coupling reactions. This reaction requires palladium catalysts and copper(I) iodide as co-catalysts, with triethylamine as the base.
Aromatic Substitution: The ethynyl intermediates are then subjected to aromatic substitution reactions to introduce the hydroxy and carboxy groups. This step often involves the use of strong bases like sodium hydride or potassium tert-butoxide.
Final Coupling: The final step involves coupling the substituted aromatic intermediates to form the target compound. This step may require additional palladium-catalyzed coupling reactions under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can target the carboxy groups, converting them to alcohols.
Substitution: Aromatic substitution reactions can occur, especially at positions ortho or para to the hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Materials Science: Its unique structure makes it a candidate for developing novel organic materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Utilized in the synthesis of advanced polymers with specific mechanical and thermal properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its multiple aromatic rings and functional groups allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of target proteins or alter the properties of materials in which the compound is incorporated.
Comparación Con Compuestos Similares
Similar Compounds
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid: Similar in structure but with variations in functional groups or substitution patterns.
3,5-bis(4-carboxyphenyl)phenyl]benzoic acid: Another compound with multiple aromatic rings and carboxy groups.
Uniqueness
Structural Complexity: The compound’s unique combination of multiple aromatic rings and functional groups sets it apart from simpler analogs.
Propiedades
Fórmula molecular |
C51H30O9 |
|---|---|
Peso molecular |
786.8 g/mol |
Nombre IUPAC |
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C51H30O9/c52-46-22-13-34(25-43(46)49(55)56)4-1-31-7-16-37(17-8-31)40-28-41(38-18-9-32(10-19-38)2-5-35-14-23-47(53)44(26-35)50(57)58)30-42(29-40)39-20-11-33(12-21-39)3-6-36-15-24-48(54)45(27-36)51(59)60/h7-30,52-54H,(H,55,56)(H,57,58)(H,59,60) |
Clave InChI |
NSQPIVLRGLFXQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC(=C(C=C2)O)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=C(C=C5)O)C(=O)O)C6=CC=C(C=C6)C#CC7=CC(=C(C=C7)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


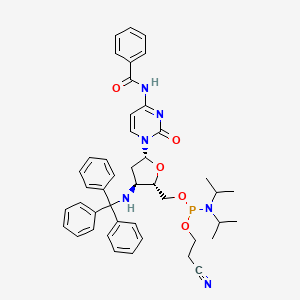
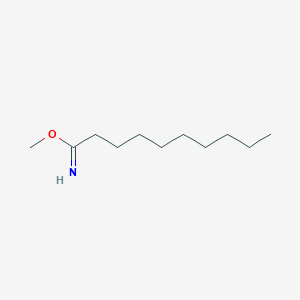
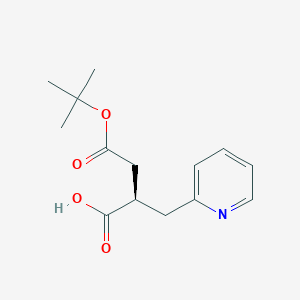
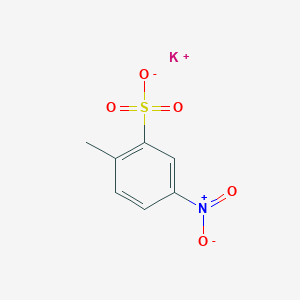
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)

